7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid
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Overview
Description
7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with sulfur-containing reagents to form the thieno[2,3-c]pyridine ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and catalysts .
Mechanism of Action
The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid
- 4-Chloro-thieno[2,3-c]pyridine-2-carboxylic acid methyl ester
- Pyridine-3-carboxylic acid
Uniqueness
7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring system. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H4ClNO2S |
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Molecular Weight |
213.64 g/mol |
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-6-4(1-2-13-6)5(3-10-7)8(11)12/h1-3H,(H,11,12) |
InChI Key |
MBWSARCZHWTRBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2Cl)C(=O)O |
Origin of Product |
United States |
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